6-(4-Ethylphenyl)-2,5-dimethylpyrimidin-4-ol
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Overview
Description
6-(4-Ethylphenyl)-2,5-dimethylpyrimidin-4-ol is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science. This particular compound features a pyrimidine ring substituted with an ethylphenyl group and two methyl groups, making it a unique structure with potential for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethylphenyl)-2,5-dimethylpyrimidin-4-ol typically involves the condensation of appropriate aldehydes and ketones with primary amines. One common method is the reaction of 4-ethylbenzaldehyde with acetone in the presence of a base such as potassium hydroxide (KOH) to form the intermediate chalcone. This intermediate is then cyclized with guanidine hydrochloride under basic conditions to yield the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(4-Ethylphenyl)-2,5-dimethylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The ethylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 6-(4-Ethylphenyl)-2,5-dimethylpyrimidin-4-one.
Reduction: Formation of 6-(4-Ethylphenyl)-2,5-dimethyl-1,2,3,4-tetrahydropyrimidin-4-ol.
Substitution: Formation of brominated or nitrated derivatives of the ethylphenyl group.
Scientific Research Applications
6-(4-Ethylphenyl)-2,5-dimethylpyrimidin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a DNA-binding agent and its interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(4-Ethylphenyl)-2,5-dimethylpyrimidin-4-ol involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, affecting their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylpyrimidine: Similar pyrimidine structure with different substituents.
4-Phenyl-2,6-dimethylpyrimidine: Similar structure with a phenyl group instead of an ethylphenyl group.
2,5-Dimethyl-4-hydroxypyrimidine: Similar structure with different substituents on the pyrimidine ring.
Uniqueness
6-(4-Ethylphenyl)-2,5-dimethylpyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylphenyl group and the hydroxyl group on the pyrimidine ring can influence its reactivity and interactions with other molecules, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H16N2O |
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Molecular Weight |
228.29 g/mol |
IUPAC Name |
4-(4-ethylphenyl)-2,5-dimethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H16N2O/c1-4-11-5-7-12(8-6-11)13-9(2)14(17)16-10(3)15-13/h5-8H,4H2,1-3H3,(H,15,16,17) |
InChI Key |
DLLPLTALPPGLLW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)C)C |
Origin of Product |
United States |
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